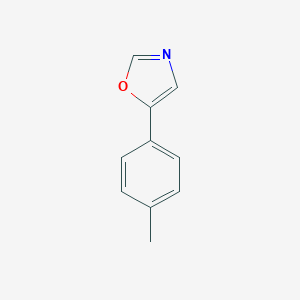

5-(4-Methylphenyl)-1,3-oxazole

Vue d'ensemble

Description

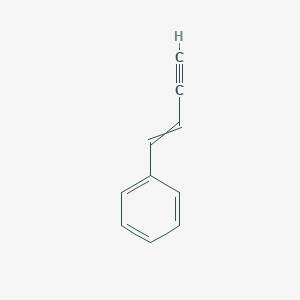

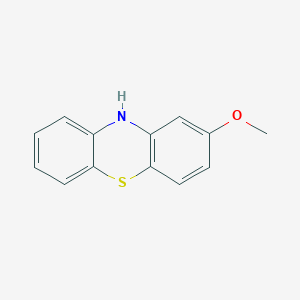

5-(4-Methylphenyl)-1,3-oxazole is an important compound in the field of organic chemistry due to its wide range of applications. It is a five-membered heterocyclic compound with a molecular formula of C9H9NO and a molecular weight of 149.17 g/mol. The compound is a white solid, with a melting point of 105-106°C and a boiling point of 270-272°C. It is soluble in ethanol, acetone, and other organic solvents, making it a useful reagent in organic synthesis.

Applications De Recherche Scientifique

Anticancer Activity

5-(4-Methylphenyl)-1,3-oxazole derivatives have shown significant potential in cancer research. For instance, a study by Brusnakov et al. (2022) demonstrated that certain 1,3-oxazole derivatives, including those with 4-methylphenyl groups, exhibited notable anticancer activity against various cancer cell lines, including prostate and epidermoid carcinoma cancer cells. They emphasized the importance of the phenyl or 4-methylphenyl groups in the oxazole ring for anticancer activity (Brusnakov et al., 2022).

Electronic and Optical Applications

The electronic and optical properties of oxazole derivatives, including those substituted with a 4-methylphenyl group, are of great interest. Irfan et al. (2018) studied the structural, electro-optical, charge transport, and nonlinear optical properties of oxazole derivatives, highlighting their potential application in organic electronics, such as organic light emitting diodes and photovoltaic devices (Irfan et al., 2018).

Antimicrobial Properties

Oxazole derivatives have been studied for their antimicrobial properties. Reddy et al. (2010) synthesized and tested new oxazole derivatives, including those with a 4-methylphenyl component, for their antibacterial activity against various Gram-positive and Gram-negative bacteria. Some compounds exhibited potent inhibitory activity, indicating potential as antimicrobial agents (Reddy et al., 2010).

Coordination Chemistry

Oxazolines, closely related to oxazoles, have been extensively used in coordination chemistry for asymmetric synthesis. Gómez et al. (1999) discussed the transition metal coordination chemistry of oxazolines, highlighting their versatility in ligand design and synthesis (Gómez et al., 1999).

Antiviral Activity

The antiviral activity of oxazole derivatives against human cytomegalovirus (HCMV) has been a topic of interest. Kachaeva et al. (2019) synthesized derivatives of 1,3-oxazole and evaluated their activity against HCMV, finding some derivatives with high potency compared to standard antiviral drugs (Kachaeva et al., 2019).

Corrosion Inhibition

Oxazole derivatives have been explored as corrosion inhibitors. Rahmani et al. (2019) investigated the potential of a novel oxazole derivative as an anti-corrosion agent for mild steel in acidic environments, demonstrating its efficacy and providing insights into its mode of action (Rahmani et al., 2019).

Synthesis Techniques

The synthesis of oxazole derivatives, including methods for creating 2,5-disubstituted-1,3-oxazoles, has been a focus area. Williams and Fu (2010) presented a methodology for the preparation of these compounds, which could be useful in various chemical and pharmaceutical applications (Williams & Fu, 2010).

Safety and Hazards

Orientations Futures

The future directions for “5-(4-Methylphenyl)-1,3-oxazole” could involve further exploration of its pharmacological properties. For instance, indole derivatives, which are structurally similar to oxazoles, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have shown superior activity against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Biochemical Pathways

For instance, celecoxib, a compound with a similar structure, is known to inhibit all stages of fungal development .

Pharmacokinetics

Celecoxib, a compound with a similar structure, is known to be metabolised primarily by the cytochrome p450 (cyp) 2c9 isoenzyme and has an elimination half-life of about 11 hours in healthy individuals .

Result of Action

For instance, certain pyrazole-bearing compounds have displayed superior antipromastigote activity, which was more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Propriétés

IUPAC Name |

5-(4-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-11-7-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPVBCSBGBAMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372297 | |

| Record name | 5-(4-methylphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730724 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

143659-19-2 | |

| Record name | 5-(4-methylphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)